molecular formula C12H9BrN2 B11853173 2-Bromo-5,6-dihydrobenzo[h]quinazoline

2-Bromo-5,6-dihydrobenzo[h]quinazoline

Cat. No.: B11853173
M. Wt: 261.12 g/mol
InChI Key: QBBJJGCBAGEDCS-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a bromine atom at the 2-position of the quinazoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6-dihydrobenzo[h]quinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzylamine with aldehydes under oxidative conditions to form the quinazoline core .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. The bromine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5,6-dihydrobenzo[h]quinazoline is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for the synthesis of diverse derivatives with potential therapeutic applications .

Properties

Molecular Formula

C12H9BrN2

Molecular Weight

261.12 g/mol

IUPAC Name

2-bromo-5,6-dihydrobenzo[h]quinazoline

InChI

InChI=1S/C12H9BrN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2

InChI Key

QBBJJGCBAGEDCS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)Br

Origin of Product

United States

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